Trenbolone cyclohexylmethylcarbonate
Overview
Description
Trenbolone hexahydrobenzylcarbonate, also known as trenbolone cyclohexylmethylcarbonate, is a synthetic anabolic-androgenic steroid (AAS) belonging to the nandrolone group. It is an androgen ester, specifically the C17β hexahydrobenzylcarbonate ester of trenbolone. This compound was marketed under the brand names Parabolan and Hexabolan and was introduced in France in 1980 for medical use in humans. it was voluntarily discontinued by its manufacturer in 1997 .
Mechanism of Action
Target of Action
Trenbolone cyclohexylmethylcarbonate, also known as Trenbolone hexahydrobenzylcarbonate, is a synthetic, injected anabolic–androgenic steroid (AAS) of the nandrolone group . It is an androgen ester, specifically the C17β hexahydrobenzylcarbonate (cyclohexylmethylcarbonate) ester of trenbolone . The primary targets of this compound are the androgen receptors in muscle tissues .
Mode of Action
This compound acts as a prodrug of trenbolone when administered via intramuscular injection . It is administered as an ester conjugate to prolong its effective half-life . Once in the bloodstream, plasma lipases cleave the ester group, leaving free trenbolone . This active form of trenbolone then binds to androgen receptors, exerting its anabolic and androgenic effects .
Biochemical Pathways
As an anabolic–androgenic steroid, it likely influences protein synthesis and nitrogen retention in muscle tissues . This leads to increased muscle growth and strength.
Pharmacokinetics
This compound is administered via intramuscular injection . Its ester form allows for a prolonged half-life, ensuring a sustained release of the active compound, trenbolone . The ester group is cleaved by plasma lipases in the bloodstream
Result of Action
The primary result of this compound’s action is increased muscle growth and appetite . As an anabolic–androgenic steroid, it promotes protein synthesis and nitrogen retention in muscle tissues . This leads to significant increases in muscle mass and strength.
Biochemical Analysis
Biochemical Properties
Trenbolone Cyclohexylmethylcarbonate interacts with various enzymes, proteins, and other biomolecules. It is a derivative of nandrolone (19-nortestosterone) and can be bought as parent drug in tablets or as esters such as acetate, enantate, cyclohexylmethylcarbonate, undecylate, or undecanoate in injectable forms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone hexahydrobenzylcarbonate involves the esterification of trenbolone with hexahydrobenzylcarbonate. The reaction typically requires the use of an acid catalyst and an appropriate solvent. The process involves the following steps:
Preparation of Trenbolone: Trenbolone is synthesized from nandrolone through a series of chemical reactions, including oxidation and reduction steps.
Esterification: Trenbolone is reacted with hexahydrobenzylcarbonate in the presence of an acid catalyst to form trenbolone hexahydrobenzylcarbonate.
Industrial Production Methods
Industrial production of trenbolone hexahydrobenzylcarbonate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and improving the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Trenbolone hexahydrobenzylcarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Trenbolone hexahydrobenzylcarbonate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its effects on muscle growth and development.
Medicine: It was initially used for treating conditions like osteoporosis and muscle wasting.
Comparison with Similar Compounds
Similar Compounds
Trenbolone Acetate: A shorter-acting ester of trenbolone.
Trenbolone Enanthate: Another ester of trenbolone with a longer half-life.
Nandrolone Decanoate: A similar anabolic steroid with different esterification.
Uniqueness
Trenbolone hexahydrobenzylcarbonate is unique due to its long-lasting effects and high anabolic-androgenic ratio. It provides sustained release of trenbolone, reducing the frequency of injections required compared to other esters like trenbolone acetate .
Properties
IUPAC Name |
cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSFWYQKNQCIK-APFRJGHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946113 | |
Record name | Trenbolone hexahydrobenzyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-33-3 | |
Record name | (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23454-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trenbolone cyclohexylmethylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trenbolone hexahydrobenzyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRENBOLONE CYCLOHEXYLMETHYLCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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